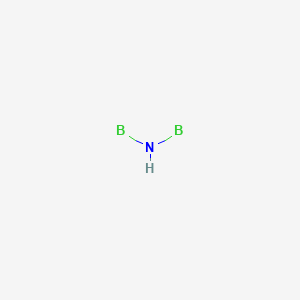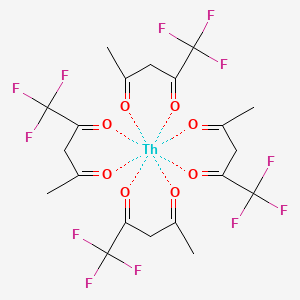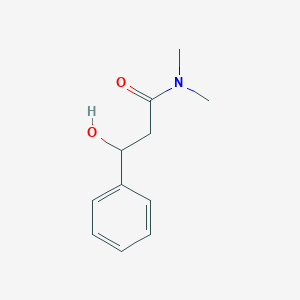
3-hydroxy-N,N-dimethyl-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-N,N-dimethyl-3-phenylpropanamide is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.25 g/mol . It is typically found as a white crystalline solid and is soluble in various organic solvents . This compound is used as an intermediate in organic synthesis and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-N,N-dimethyl-3-phenylpropanamide generally involves multiple steps. One common method includes the reaction of benzylamine with formaldehyde and formic acid, followed by a reduction step . The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-N,N-dimethyl-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction can produce various amine derivatives .
Scientific Research Applications
3-hydroxy-N,N-dimethyl-3-phenylpropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-hydroxy-N,N-dimethyl-3-phenylpropanamide involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding, while the amide group can interact with various enzymes and receptors. These interactions can influence biological pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-hydroxy-3-phenylpropanamide: This compound has a similar structure but lacks the dimethyl groups on the nitrogen atom.
3-hydroxy-N-methyl-3-phenylpropanamide: This compound has only one methyl group on the nitrogen atom.
Uniqueness
3-hydroxy-N,N-dimethyl-3-phenylpropanamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of two methyl groups on the nitrogen atom can affect its steric and electronic properties, making it distinct from similar compounds .
Properties
CAS No. |
20428-66-4 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
3-hydroxy-N,N-dimethyl-3-phenylpropanamide |
InChI |
InChI=1S/C11H15NO2/c1-12(2)11(14)8-10(13)9-6-4-3-5-7-9/h3-7,10,13H,8H2,1-2H3 |
InChI Key |
CQWVIYNXERABOO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CC(C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


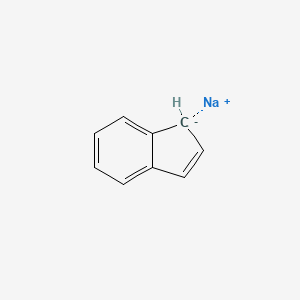

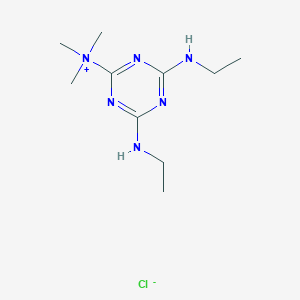
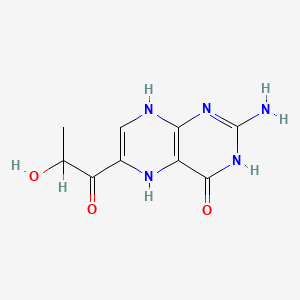
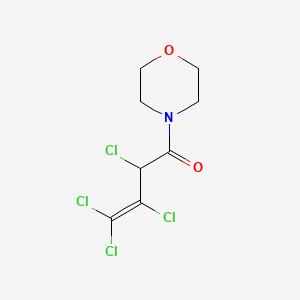
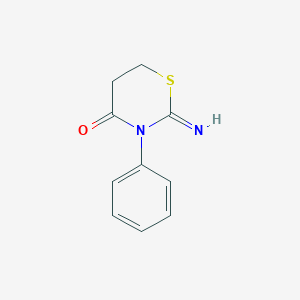
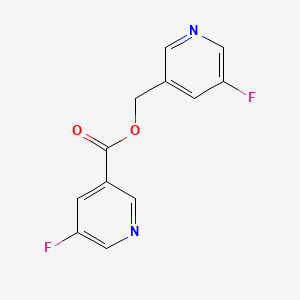




![2-[(4-Ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride](/img/structure/B14709014.png)
